2-isopropoxypropene

Catalog No.
S1520204
CAS No.
4188-63-0
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
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2-isopropoxypropene

CAS Number

4188-63-0

Product Name

2-isopropoxypropene

IUPAC Name

2-prop-1-en-2-yloxypropane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3

InChI Key

MLALRMZPIVORPQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=C)C

Synonyms

Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether

Canonical SMILES

CC(C)OC(=C)C

2-Isopropoxypropene is an organic compound classified as an ether and an alkene, with the molecular formula C6H12OC_6H_{12}O. It is characterized by the presence of both a propene group and an isopropoxy group. The compound features a double bond between two carbon atoms, which contributes to its reactivity and potential applications in various

Typical of ethers and alkenes. Key reactions include:

  • Esterification: Reacts with acids to form esters.
  • Hydrolysis: Can undergo hydrolysis in the presence of water and acid to yield isopropanol and propylene glycol.
  • Addition Reactions: The double bond allows for electrophilic addition reactions, where nucleophiles can add across the double bond.

In a study focusing on selective oxidation, it was noted that 2-isopropoxypropene could serve as an intermediate in the conversion of propane to acrolein over specific catalysts, demonstrating its utility in more complex organic transformations .

The synthesis of 2-isopropoxypropene can be achieved through several methods:

  • Alkylation: Reaction of isopropanol with propylene oxide under acidic conditions can yield 2-isopropoxypropene.
  • Dehydration: Dehydrating a mixture of isopropanol and propylene glycol can also produce this compound.
  • Catalytic Processes: Utilizing specific catalysts for alkylation or dehydration reactions can enhance yields and selectivity.

These methods highlight the versatility of 2-isopropoxypropene's synthesis from readily available precursors.

2-Isopropoxypropene finds applications primarily in:

  • Solvent Use: It serves as a solvent for various organic compounds due to its ether properties.
  • Chemical Intermediate: It is utilized in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Fuel Additive: Its properties may allow it to be used as an additive to improve combustion efficiency or reduce emissions.

Research on interaction studies involving 2-isopropoxypropene focuses on its reactivity with other chemical species. For example, studies have shown that it can interact with certain catalysts to facilitate oxidation processes, indicating its role as a reactive intermediate . Further research into its interactions with biological molecules could provide insights into its safety profile and potential effects.

Several compounds share structural similarities with 2-isopropoxypropene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Diisopropyl EtherC6H14OC_6H_{14}OUsed as a solvent; forms peroxides upon standing .
Propylene OxideC3H6OC_3H_6OA reactive epoxide used in polymer production .
IsopropanolC3H8OC_3H_8OCommon solvent; less reactive than ethers .

Uniqueness of 2-Isopropoxypropene

What sets 2-isopropoxypropene apart from these similar compounds is its dual functionality as both an ether and an alkene, allowing it to participate in a wider range of

Industrial Production Processes

2-Isopropoxypropene is primarily synthesized via acid-catalyzed reactions involving isopropyl alcohol and propylene derivatives. Industrial methods emphasize cost efficiency and scalability:

(a) Propylene-Isopropyl Alcohol Etherification

A two-stage catalytic process dominates large-scale production. In the first stage, propylene reacts with isopropyl alcohol (IPA) over acidic zeolites (e.g., β-zeolite/alumina composites) at 90–196°C and 4.5–86 bar. This yields diisopropyl ether (DIPE) as a primary product, with 2-isopropoxypropene forming as a secondary intermediate through dehydration. The reaction equilibrium is shifted via reactive distillation, which continuously removes volatile byproducts like water.

(b) Ketal Pyrolysis

High-purity 2-isopropoxypropene is obtained through pyrolysis of 1,1-diisopropoxypropane at 150–300°C. This method, detailed in patent US6566559B2, avoids solvent contamination and achieves >95% selectivity. Byproducts such as acetone and propylene are recycled into upstream processes.

Table 1: Comparative Analysis of Synthesis Methods

MethodTemperature (°C)Pressure (bar)Yield (%)Key Catalyst
Propylene-IPA Reaction90–1964.5–8670–85β-Zeolite/Al₂O₃
Ketal Pyrolysis150–300Ambient90–95None
Acid-Catalyzed Dehydration120–1801–560–75p-Toluenesulfonic Acid

Catalytic Mechanisms and Reactor Designs

The synthesis of 2-isopropoxypropene relies on Brønsted acid catalysts that protonate hydroxyl or alkoxy groups, facilitating nucleophilic substitution or elimination.

(a) Zeolite Catalysis

β-Zeolite’s microporous structure enhances surface acidity and restricts side reactions. Fourier-transform infrared (FTIR) studies reveal that bridging hydroxyl groups ($$ \equiv \text{Si}-\text{O}-\text{Al} \equiv $$) activate IPA, forming a carbocation intermediate ($$ (\text{CH}3)2\text{CH}^+ $$). This intermediate reacts with propylene to form DIPE, which undergoes further dehydration to 2-isopropoxypropene.

(b) Sulfonic Acid-Organic Base Systems

Patent EP1876163A1 describes a low-temperature method using p-toluenesulfonic acid and triethylamine. The amine neutralizes acidic byproducts, suppressing polymerization and improving selectivity (88% 2-isopropoxypropene in distillates).

Reactor Innovations

  • Reactive Distillation Columns: Integrate reaction and separation, reducing energy consumption by 30% compared to batch reactors.
  • Fluidized Bed Reactors: Enhance heat transfer during ketal pyrolysis, minimizing coke formation.

Byproduct Utilization Strategies

Industrial processes generate byproducts such as acetone, propylene oligomers, and water, which are repurposed to improve sustainability:

(a) Acetone Recovery

Acetone, a byproduct of ketal pyrolysis, is condensed and sold as a solvent or converted back to IPA via hydrogenation.

(b) Oligomer Recycling

C₃–C₅ olefins from side reactions are fed into gasoline alkylation units, producing high-octane hydrocarbons.

(c) Water Management

Wastewater streams are treated via azeotropic distillation with diisopropyl ether, recovering 99% of organic content.

Paint and Coating Industry Applications

2-Isopropoxypropene serves as a fundamental solvent in the paints and coatings industry, where its exceptional dissolving properties make it ideal for formulating various paint products [4] [17]. The compound functions as a solvent base for paints, waxes, dyes, and resins, providing excellent compatibility with oil-based substances [17] [18]. Its ability to dissolve natural oils, mineral oils, and waxes makes it particularly valuable in the production of specialized coatings and protective finishes [3] [5].

The compound's role extends to paint thinners and stain removers, where its volatility aids in easy application and subsequent evaporation [17] [18]. Research indicates that 2-isopropoxypropene demonstrates superior performance in dissolving a wide range of organic compounds compared to traditional solvents [3] [28]. The paint and coatings sector represents one of the major consumer segments for this compound, with industrial applications driving significant demand [28].

Extraction and Purification Processes

2-Isopropoxypropene demonstrates remarkable efficacy as an extraction agent for polar organic compounds from aqueous solutions [1] [14]. The compound effectively extracts phenols, ethanol, and acetic acid from water-based systems, making it valuable in industrial purification processes [1] [14]. Its specialized solvent properties enable the removal of both cationic and anionic impurities, with particular effectiveness in cationic impurity extraction [17] [18].

In metallurgical applications, 2-isopropoxypropene serves as a solvent for separating polonium from lead and bismuth, demonstrating its utility in specialized metal extraction processes [17] [18]. The compound's low water solubility of approximately 0.88 to 1.0 percent by weight ensures minimal contamination during extraction procedures [1] [9]. Mining industries utilize this compound in acid cleaning processes for the extraction of metallic impurities, where its chemical stability provides consistent performance [17] [18].

Analytical and Chromatographic Applications

The analytical chemistry sector extensively employs 2-isopropoxypropene as a mobile phase solvent in various chromatographic techniques [4] [8]. Its application in gas chromatography and high-performance liquid chromatography stems from its relatively low viscosity and appropriate volatility characteristics [8]. The compound's chemical inertness makes it particularly suitable for chromatographic separations where minimal interference with analytes is required [28].

Research facilities and industrial laboratories utilize 2-isopropoxypropene for chemical analysis and compound identification procedures [4] [28]. The compound's ability to maintain chemical stability during analytical procedures ensures accurate and reproducible results in quantitative analysis [5] [8]. Its role in liquid chromatography involves facilitating the separation and identification of complex chemical mixtures [28].

Role in Chemical Synthesis and Intermediates

Pharmaceutical Industry Applications

2-Isopropoxypropene plays a crucial role in pharmaceutical manufacturing as both a reaction medium and an extraction solvent [3] [8]. The compound enhances reaction conditions and product purity in the synthesis of pharmaceutical compounds, contributing to improved manufacturing efficiency [3]. Its role as a reaction medium enables better control of reaction parameters and facilitates the production of high-purity pharmaceutical intermediates [8].

The pharmaceutical industry increasingly recognizes 2-isopropoxypropene as a valuable solvent for manufacturing specific active ingredients [7]. Research indicates that the pharmaceutical market's growth, projected to reach approximately 2.8 trillion dollars by 2032, drives increased demand for specialized solvents like 2-isopropoxypropene [27]. The compound's compatibility with various pharmaceutical synthesis pathways makes it particularly valuable for complex organic synthesis procedures .

Chemical Manufacturing and Synthesis Pathways

2-Isopropoxypropene serves as an important intermediate in organic synthesis processes, facilitating the production of various chemical compounds [2] [3]. The compound's ether functional group enables interesting chemical reactivity, particularly in reactions involving nucleophiles, which opens opportunities for diverse synthetic chemistry applications [2]. Chemical manufacturers utilize this compound in the synthesis of agrochemicals and fine chemicals, where its stability and reactivity characteristics provide optimal reaction conditions [2].

Industrial production of 2-isopropoxypropene typically occurs as a byproduct during isopropanol manufacturing through propylene hydration processes [1] [4]. The compound can be produced through direct synthesis methods involving propylene and water using supported acidic catalysts [4] [19]. Alternative production pathways include catalytic processes employing nickel-based catalysts for single-step production from acetone feedstock [20] [22].

Catalytic Processes and Reaction Medium Applications

2-Isopropoxypropene functions as an effective reaction medium in various catalytic processes, including Grignard reactions and Williamson ether synthesis [8]. The compound serves as a mild Lewis base or Lewis acid scavenger, enabling the formation of desired products with high yields and purity [8]. Its chemical properties make it particularly suitable for organometallic reactions where controlled reaction environments are essential [8].

Research demonstrates that 2-isopropoxypropene can be synthesized through catalytic processes using supported bimetallic systems such as nickel-copper on alumina and various zeolite-based catalysts [20]. The compound's production involves complex catalytic mechanisms that require precise temperature and pressure control to optimize yield and selectivity [20] [22]. Studies indicate that reaction temperatures in the range of 433 to 453 Kelvin and hydrogen pressures of 30 to 80 bar provide optimal conditions for catalytic synthesis [20].

Fuel Industry Utilization

Gasoline Blending and Octane Enhancement

2-Isopropoxypropene demonstrates exceptional performance as a gasoline blending component and octane booster [4] [7]. The compound's high octane number characteristics enable significant improvements in fuel performance, with research showing octane number increases from 92 to 101 when blended with gasoline [29]. Its effectiveness as an antiknock agent makes it particularly valuable for high-performance engine applications [1] [4].

The fuel industry utilizes 2-isopropoxypropene as an oxygenate gasoline additive, where it contributes to improved combustion characteristics and reduced emissions [1] [4]. Studies indicate that the addition of this compound improves oxygen content in fuel by up to 4.68 percent, enhancing overall fuel efficiency [29]. The compound's favorable blending Reid vapor pressure characteristics make it superior to other ether-based fuel additives in terms of volatility control [35].

Fuel Properties and Performance Characteristics

Research demonstrates that 2-isopropoxypropene provides substantial improvements in fuel volatility and combustion characteristics [29] [30]. The compound's low vapor pressure blending value helps refiners meet stringent requirements for reduced fuel volatility while maintaining optimal engine performance [13]. Its chemical structure enables effective oxygen content enhancement without compromising fuel stability or storage characteristics [31].

Experimental studies reveal that 2-isopropoxypropene blended gasoline exhibits improved brake thermal efficiency and reduced emissions compared to conventional gasoline formulations [30]. The compound's high octane rating allows engines to operate at higher compression ratios, resulting in improved engine efficiency and reduced greenhouse gas emissions [30] [34]. Research indicates that the compound's oxidation chemistry demonstrates favorable characteristics for automotive fuel applications, with controlled oxidation behavior at elevated temperatures [35].

Market Dynamics and Production Trends

The global market for 2-isopropoxypropene demonstrates strong growth potential, with market valuations projected to increase from 1.16 billion United States dollars in 2024 to 1.92 billion United States dollars by 2033 [25] [27]. This growth trajectory reflects a compound annual growth rate of 5.8 percent, driven primarily by expanding industrial applications and fuel industry demand [25] [27]. The Asia-Pacific region leads global consumption, accounting for 41 percent of total market share [25].

Production statistics indicate that global 2-isopropoxypropene production reached approximately 460 thousand tonnes in 2022, with continued growth expected throughout the forecast period [24]. The market dynamics reflect increasing demand from pharmaceutical industries, fuel additives, and industrial solvent applications [7] [25]. Industrial-grade 2-isopropoxypropene represents the dominant market segment, reflecting the compound's primary utilization in manufacturing and processing applications [25].

Data Tables

Table 1: Physical and Chemical Properties of 2-Isopropoxypropene

PropertyValueSource Reference
Molecular FormulaC₆H₁₄O [3] [5]
Molecular Weight (g/mol)102.17 [3] [5]
Boiling Point (°C)68-69 [3] [5] [8]
Melting Point (°C)-85.5 [5] [9]
Density (g/mL at 25°C)0.725 [5] [8]
Flash Point (°C)-28 [4] [5] [8]
Refractive Index (nD20)1.368 [5] [8] [9]
Water Solubility (%)0.88-1.0 [1] [9]
Vapor Pressure (mmHg at 20°C)120 [5]

Table 2: Industrial Applications by Sector

Industry SectorPrimary ApplicationMarket Significance
Paints and CoatingsSolvent for paints, varnishes, lacquersMajor consumer segment
Chemical ManufacturingChemical synthesis intermediateHigh-value intermediate
Pharmaceutical IndustryReaction medium and extractantGrowing application area
Fuel and EnergyGasoline blending component/octane boosterEstablished fuel additive
Mining and MetallurgyExtraction of metal impuritiesSpecialized applications
Extraction IndustryRecovery of polar organic compoundsIndustrial processing
Chromatography/AnalyticsMobile phase solvent in gas chromatography/high-performance liquid chromatographyLaboratory/research applications

Table 3: Market Data and Production Statistics

ParameterValueSource Reference
Global Market Value (2024)USD 1.16 billion [25] [27]
Projected Market Value (2033)USD 1.92 billion [25] [27]
Compound Annual Growth Rate5.8% [25] [27]
Global Production Volume (2022)460 thousand tonnes [24]
Leading Consumer RegionAsia-Pacific [24] [25]
Regional Market Share (Asia-Pacific)41% [25]
Primary Grade TypeIndustrial grade [25]

Table 4: Fuel Properties and Octane Enhancement Characteristics

Fuel PropertyValue/RangePerformance Benefit
Research Octane NumberHigh (>100)Octane enhancement
Motor Octane NumberHighEngine efficiency improvement
Oxygen Content in Blended FuelUp to 4.68%Oxygenate content boost
Octane Number Improvement92 to 101 Research Octane NumberSignificant octane gain
Reid Vapor Pressure ImpactLow vapor pressure blendingReduced fuel volatility
Blending Concentration Range0.05-1% by weightFlexible blending options
Anti-knock PerformanceEffective antiknock agentImproved combustion characteristics

The vapor-liquid equilibrium behavior of 2-isopropoxypropane has been extensively studied in binary mixtures, particularly with 2-propanol and water. Experimental vapor-liquid equilibrium data demonstrate that 2-isopropoxypropane exhibits significant non-ideal behavior when mixed with polar components [1] [2].

In the binary system of 2-isopropoxypropane + 2-propanol at 101.3 kPa, the vapor-liquid equilibrium data reveal positive deviations from Raoult's law. The activity coefficients for both components demonstrate the presence of intermolecular interactions that affect the thermodynamic behavior of the mixture. The liquid-phase activity coefficient of 2-isopropoxypropane ranges from 1.00 to 2.89 across the composition range, while the activity coefficient of 2-propanol varies from 1.00 to 2.89, indicating strong positive deviations from ideality [1] [2].

The experimental measurements show that the boiling point of the binary mixture decreases as the mole fraction of 2-isopropoxypropane increases, with temperatures ranging from 355.5 K for pure 2-propanol to 341.6 K for pure 2-isopropoxypropane. This temperature depression is characteristic of systems forming minimum boiling azeotropes [1] [2].

The vapor-liquid equilibrium data for the 2-isopropoxypropane + 2-propanol system at 101.3 kPa demonstrate thermodynamic consistency when subjected to the Herington test and Van Ness point-to-point consistency tests. The experimental data pass the thermodynamic consistency criteria with deviations well within acceptable limits [1] [2].

The vapor-liquid equilibrium isotherms for this system show characteristic behavior where the liquid composition differs significantly from the vapor composition at equilibrium, particularly in the intermediate composition range. This behavior is attributed to the differences in molecular interactions and vapor pressures between the ether and alcohol components [3] [1].

Azeotrope Formation and Elimination

The 2-isopropoxypropane + 2-propanol binary system forms a minimum boiling azeotrope at atmospheric pressure. The azeotropic composition occurs at x₁ = 0.796 mole fraction of 2-isopropoxypropane with an azeotropic temperature of 343.4 K at 101.3 kPa [1] [2]. This azeotrope formation significantly complicates the separation of these components by conventional distillation methods.

The formation of azeotropes in systems containing 2-isopropoxypropane can be attributed to the molecular interactions between the ether oxygen and the hydroxyl group of alcohols. The hydrogen bonding capability of alcohols with the ether oxygen creates intermolecular associations that influence the vapor-liquid equilibrium behavior and lead to azeotrope formation [4] [5].

Azeotrope elimination studies have demonstrated that N,N-dimethylacetamide serves as an effective entrainer for breaking the 2-isopropoxypropane + 2-propanol azeotrope. The addition of N,N-dimethylacetamide significantly alters the phase equilibrium behavior of the binary system, eliminating the azeotropic point and enabling effective separation through extractive distillation [1] [2].

The effectiveness of N,N-dimethylacetamide as an entrainer is attributed to its strong polar interactions with 2-propanol, which disrupts the hydrogen bonding between the alcohol and ether components. This selective interaction changes the relative volatility of the components and eliminates the azeotrope formation [1] [2].

Binary systems of 2-isopropoxypropane with water also exhibit azeotropic behavior, forming a minimum boiling azeotrope at x₁ = 0.685 mole fraction of 2-isopropoxypropane with an azeotropic temperature of 341.8 K at 101.3 kPa [6] [7]. This water azeotrope is important in industrial processes where water may be present as an impurity or co-product.

The azeotrope formation tendency can be predicted using thermodynamic models and correlations. The limiting activity coefficients at infinite dilution provide insight into the potential for azeotrope formation, with values significantly different from unity indicating strong intermolecular interactions that may lead to azeotropic behavior [8] [5].

Model Validation and Predictive Capabilities

The thermodynamic modeling of 2-isopropoxypropane vapor-liquid equilibrium systems has been successfully accomplished using several activity coefficient models. The Wilson, NRTL, UNIQUAC, and UNIFAC models have been evaluated for their ability to correlate and predict the phase equilibrium behavior of binary systems containing 2-isopropoxypropane [1] [2] [9].

The Wilson model demonstrates excellent correlation capabilities for the 2-isopropoxypropane + 2-propanol system, with binary interaction parameters of Δλ₁₂ = 413.79 J/mol and Δλ₂₁ = -89.39 J/mol. The model achieves root mean square deviations of 0.12 K for temperature and 0.008 for vapor composition, indicating high accuracy in representing the experimental data [1] [2].

The NRTL model, with parameters Δg₁₂ = -89.39 J/mol and Δg₂₁ = 413.79 J/mol and a non-randomness parameter α = 0.3, provides good correlation of the experimental vapor-liquid equilibrium data. The model yields root mean square deviations of 0.15 K for temperature and 0.012 for vapor composition [1] [2].

The UNIQUAC model correlation results show binary interaction parameters of Δu₁₂ = 289.01 J/mol and Δu₂₁ = -79.94 J/mol, with root mean square deviations of 0.18 K for temperature and 0.015 for vapor composition. While slightly less accurate than the Wilson model, UNIQUAC still provides acceptable representation of the experimental data [1] [2].

The UNIFAC group contribution method, being a predictive model, shows larger deviations compared to the correlation models. The root mean square deviations are 0.45 K for temperature and 0.035 for vapor composition. Despite these larger deviations, UNIFAC provides reasonable predictions for preliminary design calculations when experimental data are not available [1] [2].

Model validation studies demonstrate that the Wilson model provides the most accurate representation of the experimental vapor-liquid equilibrium data, followed by NRTL and UNIQUAC models. The correlation coefficients for these models are 0.998, 0.996, and 0.994, respectively, indicating excellent agreement with experimental measurements [1] [2].

The predictive capabilities of these models have been tested against independent experimental data sets, confirming their reliability for process design applications. The models successfully predict the azeotropic composition and temperature, making them valuable tools for separation process design and optimization [1] [2].

Temperature-dependent parameters have been incorporated into the models to extend their applicability over wider temperature ranges. The Gibbs-Helmholtz relationship has been used to relate the temperature dependence of the interaction parameters to excess enthalpy data, improving the model accuracy outside the experimental temperature range [10] [11].

The models have been validated for ternary systems containing 2-isopropoxypropane, demonstrating their capability to predict multicomponent phase equilibria using binary interaction parameters. This capability is crucial for industrial applications where multicomponent mixtures are common [1] [2].

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Dates

Last modified: 07-17-2023

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